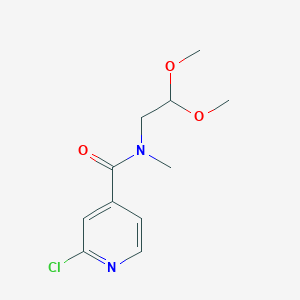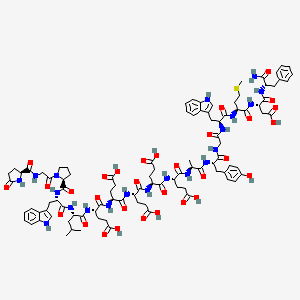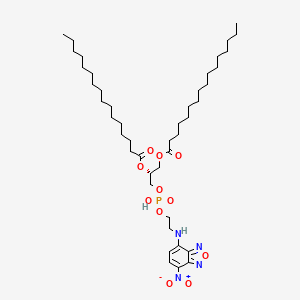
1,15-Dibromopentadecane
Übersicht
Beschreibung
1,15-Dibromopentadecane is an organic compound with the molecular formula C15H30Br2 It is a long-chain alkyl bromide, specifically a dibromo derivative of pentadecane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,15-Dibromopentadecane can be synthesized through the bromination of pentadecane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals react with the pentadecane to form the dibromo product.
Reaction Conditions:
Reagents: Bromine (Br2), pentadecane
Initiator: Ultraviolet light or peroxide
Solvent: Typically a non-polar solvent such as carbon tetrachloride (CCl4)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.
Analyse Chemischer Reaktionen
Types of Reactions
1,15-Dibromopentadecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction: The compound can be reduced to pentadecane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted pentadecane derivatives.
Elimination Reactions: Alkenes such as 1-pentadecene.
Reduction: Pentadecane.
Wissenschaftliche Forschungsanwendungen
1,15-Dibromopentadecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkanes and alkenes.
Materials Science: Utilized in the modification of surfaces and the preparation of functionalized materials.
Biological Studies: Employed in studies involving membrane interactions and lipid bilayers due to its long hydrophobic chain.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,15-dibromopentadecane in chemical reactions primarily involves the reactivity of the bromine atoms. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form double bonds, resulting in the formation of alkenes.
Vergleich Mit ähnlichen Verbindungen
1,10-Dibromodecane: Shorter chain length, used in similar nucleophilic substitution and elimination reactions.
1,20-Dibromoeicosane: Longer chain length, used in the synthesis of longer-chain alkanes and alkenes.
1,15-Dibromopentadecane is unique due to its specific chain length, which makes it suitable for applications requiring intermediate chain lengths between decane and eicosane derivatives.
Eigenschaften
IUPAC Name |
1,15-dibromopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Br2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCLDIKGVNAKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556836 | |
| Record name | 1,15-Dibromopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81726-81-0 | |
| Record name | 1,15-Dibromopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















